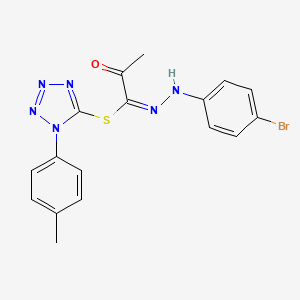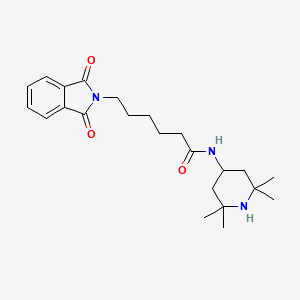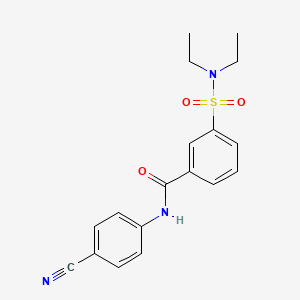
1-(4-methylphenyl)-1H-tetrazol-5-yl (1E)-N-(4-bromophenyl)-2-oxopropanehydrazonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(1E)-1-[2-(4-BROMOPHENYL)HYDRAZIN-1-YLIDENE]-1-{[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}PROPAN-2-ONE” is a complex organic molecule that features multiple functional groups, including a bromophenyl group, a hydrazine moiety, a tetrazole ring, and a sulfanyl group. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting with the preparation of the individual functional groups and their subsequent coupling. Typical synthetic routes might include:
Formation of the Bromophenyl Hydrazine: This could involve the reaction of 4-bromobenzaldehyde with hydrazine hydrate under acidic conditions.
Synthesis of the Tetrazole Ring: This might be achieved through the cyclization of an appropriate nitrile with sodium azide.
Coupling Reactions: The final steps would involve coupling the bromophenyl hydrazine with the tetrazole derivative, possibly using a sulfanylating agent to introduce the sulfanyl group.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The hydrazine moiety can be reduced to form an amine.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or materials.
Biology
Due to the presence of the hydrazine and tetrazole moieties, the compound might exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
Industry
The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The exact mechanism of action would depend on the specific biological target. Generally, compounds with hydrazine and tetrazole groups can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The bromophenyl group might enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- (1E)-1-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-{[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}PROPAN-2-ONE
- (1E)-1-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-1-{[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}PROPAN-2-ONE
Uniqueness
The presence of the bromophenyl group might confer unique electronic properties, potentially enhancing the compound’s reactivity or binding affinity compared to its chloro- or fluoro- analogs.
Properties
Molecular Formula |
C17H15BrN6OS |
|---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
[1-(4-methylphenyl)tetrazol-5-yl] (1E)-N-(4-bromoanilino)-2-oxopropanimidothioate |
InChI |
InChI=1S/C17H15BrN6OS/c1-11-3-9-15(10-4-11)24-17(21-22-23-24)26-16(12(2)25)20-19-14-7-5-13(18)6-8-14/h3-10,19H,1-2H3/b20-16+ |
InChI Key |
GYPQMSCAPNPFSW-CAPFRKAQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)S/C(=N/NC3=CC=C(C=C3)Br)/C(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SC(=NNC3=CC=C(C=C3)Br)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(morpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11513181.png)

![2-amino-4-isopropyl-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}pyridine-3,5-dicarbonitrile](/img/structure/B11513190.png)

![4-[2-(4-ethylphenyl)-3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B11513200.png)
![1-(2-fluorobenzyl)-3'-(2-methylpropyl)-5'-phenyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11513205.png)

![2-{[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]amino}ethyl nitrate](/img/structure/B11513208.png)
![Ethyl 1-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-phenylpiperidine-4-carboxylate](/img/structure/B11513228.png)

![Ethyl 4-[({3-[(3,5-dichloropyridin-2-yl)amino]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11513242.png)
![6-Amino-3-(thiophen-2-yl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11513248.png)
![2-[(4-Methylphenyl)sulfonyl]-4-nitro-1,2-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B11513249.png)

